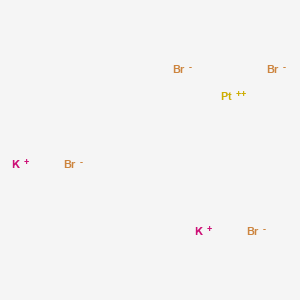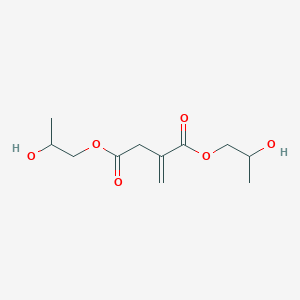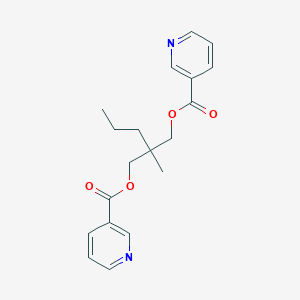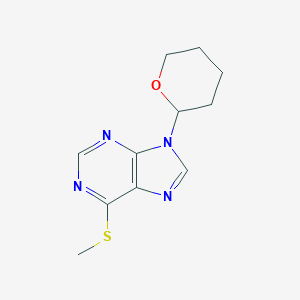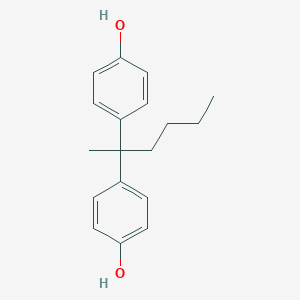
4,4/'-(1-Methylpentylidene)bisphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4/'-(1-Methylpentylidene)bisphenol', also known as BisMP, is an organic compound that belongs to the family of bisphenols. It is a colorless solid material with a molecular formula of C23H28O2. BisMP is widely used in scientific research for its unique properties and potential applications.
作用机制
4,4/'-(1-Methylpentylidene)bisphenol has been shown to act as an estrogen receptor agonist, which means that it can bind to the estrogen receptor and mimic the effects of estrogen in the body. The mechanism of action of 4,4/'-(1-Methylpentylidene)bisphenol involves the activation of the estrogen receptor signaling pathway, which regulates various physiological processes, such as cell growth, differentiation, and apoptosis.
生化和生理效应
4,4/'-(1-Methylpentylidene)bisphenol has been shown to have various biochemical and physiological effects, such as the stimulation of cell growth, the induction of cell differentiation, and the inhibition of cell apoptosis. It has also been shown to affect the expression of various genes, such as the genes involved in the regulation of cell cycle progression, DNA repair, and oxidative stress response.
实验室实验的优点和局限性
4,4/'-(1-Methylpentylidene)bisphenol has several advantages for lab experiments, such as its high purity, good solubility in organic solvents, and low toxicity. However, it also has some limitations, such as its high cost, limited availability, and potential environmental impacts.
未来方向
There are several future directions for the research on 4,4/'-(1-Methylpentylidene)bisphenol. One direction is to study its potential applications in the fields of biomedicine and materials science. 4,4/'-(1-Methylpentylidene)bisphenol has been shown to have potential applications in the development of drug delivery systems, tissue engineering scaffolds, and electronic materials. Another direction is to study its environmental impacts and develop strategies to reduce its potential risks to human health and the environment. Finally, further studies are needed to elucidate the mechanism of action of 4,4/'-(1-Methylpentylidene)bisphenol and its potential effects on human health.
合成方法
4,4/'-(1-Methylpentylidene)bisphenol can be synthesized through the reaction between 4,4/'-dihydroxydiphenylmethane and 1-methylpent-2-en-1-one. The reaction is catalyzed by a base, such as potassium carbonate, and carried out at a high temperature. The product is then purified through recrystallization. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst.
科学研究应用
4,4/'-(1-Methylpentylidene)bisphenol has been widely used in scientific research due to its unique properties, such as its high thermal stability, good solubility in organic solvents, and low toxicity. It has been used as a monomer in the synthesis of various polymers, such as polycarbonates, polyesters, and polyurethanes. 4,4/'-(1-Methylpentylidene)bisphenol has also been used as a crosslinking agent in the preparation of epoxy resins and as a reactive diluent in the formulation of UV-curable coatings.
属性
CAS 编号 |
14007-30-8 |
|---|---|
产品名称 |
4,4/'-(1-Methylpentylidene)bisphenol |
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
4-[2-(4-hydroxyphenyl)hexan-2-yl]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-4-13-18(2,14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-12,19-20H,3-4,13H2,1-2H3 |
InChI 键 |
ZQTPHEAGPRFALE-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
规范 SMILES |
CC(CCCCC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
同义词 |
4,4'-(1-methylpentylidene)bisphenol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



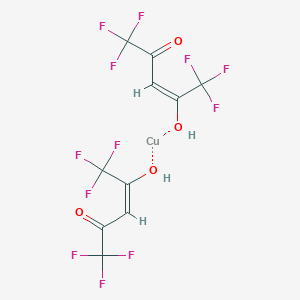
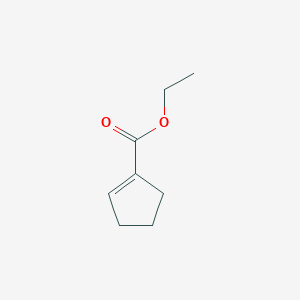
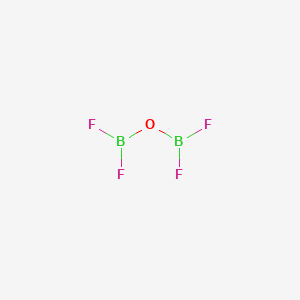
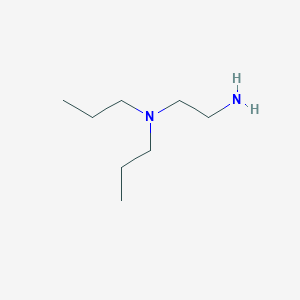
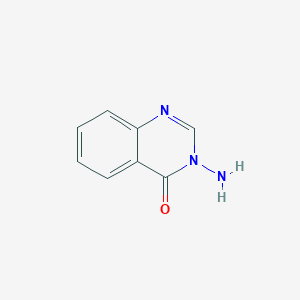
![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)
